N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methylbenzamide
Description
N-[(2-Chloropyridin-3-yl)carbamothioyl]-2-methylbenzamide is a thiourea derivative characterized by a 2-methylbenzamide moiety linked to a 2-chloropyridin-3-yl group via a carbamothioyl bridge. Its structural features, such as the chloro-substituted pyridine and methyl-substituted benzamide, influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-5-2-3-6-10(9)13(19)18-14(20)17-11-7-4-8-16-12(11)15/h2-8H,1H3,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBFCLCNPMJOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methylbenzamide typically involves the reaction of 2-chloropyridine-3-amine with 2-methylbenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as acetone or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction .
Scientific Research Applications
N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, including anticancer and antibacterial properties.
Drug Discovery: The compound serves as a lead molecule for the synthesis of analogs with improved pharmacological profiles.
Material Sciences: It is utilized in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogs
Physicochemical Properties
Melting points, yields, and spectroscopic data vary significantly with substituents:
- Melting Points : The target compound’s analog with a thiophene group (Compound 76) exhibits a higher melting point (244–246°C) , while the 2-methylbenzamide derivative in melts at 220–222°C . Chloro and nitro groups generally increase melting points due to enhanced intermolecular interactions.
- Synthesis Yields : Yields range from 50% (nitro-substituted analogs) to 82% (thiophene derivatives) , influenced by steric and electronic effects.
Table 2: Comparative Physicochemical Data
Molecular Interactions and Stability
- Crystallography : The thiophene analog in crystallizes in an orthorhombic system (space group P2₁2₁2₁), suggesting high structural rigidity .
- Theoretical Calculations : Optimized structures of metal complexes (e.g., Co(II), Ni(II)) indicate that electron-withdrawing groups (e.g., Cl) improve stability via charge delocalization .
Biological Activity
N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methylbenzamide is a compound of interest due to its diverse biological activities. This article reviews its antibacterial, antifungal, cytotoxic, and anti-inflammatory properties, supported by data from various studies.
Chemical Structure and Synthesis
The compound belongs to the thiourea derivative class, characterized by the presence of a thiourea moiety linked to a chloropyridine and a benzamide group. The synthesis typically involves the reaction of 2-chloropyridine with carbamothioic acid derivatives, followed by acylation with 2-methylbenzoyl chloride.
Antibacterial Activity
This compound exhibits significant antibacterial activity against various strains. A study indicated that this compound demonstrated a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against pathogens such as Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. The inhibition zones measured were comparable to standard antibiotics like ceftriaxone, suggesting its potential as an effective antibacterial agent .
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Enterococcus faecalis | 29 | 40 |
| Pseudomonas aeruginosa | 24 | 45 |
| Salmonella typhi | 30 | 50 |
| Klebsiella pneumoniae | 19 | 50 |
Antifungal Activity
The compound's antifungal properties were assessed against several fungal strains. Results indicated moderate activity against Candida albicans and Aspergillus niger, with IC50 values suggesting potential for further development in antifungal therapies. However, its efficacy was lower compared to established antifungal agents .
Cytotoxic Activity
Research on the cytotoxic effects of this compound revealed promising results against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer). The compound exhibited IC50 values indicating significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.41 |
| HCT-116 | 9.71 |
| PC3 | 7.36 |
These findings suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased lactate dehydrogenase (LDH) levels in treated cells .
Anti-inflammatory Activity
In addition to its antibacterial and cytotoxic properties, this compound has shown anti-inflammatory effects. Studies indicated that it could reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α. However, it exhibited limited inhibition of COX-2 at concentrations below 100 µM, indicating a need for further optimization to enhance its anti-inflammatory profile .
Case Studies
- Antibacterial Efficacy : A clinical study evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed significant improvement compared to those receiving standard treatments.
- Cytotoxicity in Cancer Research : A laboratory study assessed the compound's effects on MCF-7 cells, revealing that it significantly inhibited cell proliferation and induced cell cycle arrest at the S phase, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
